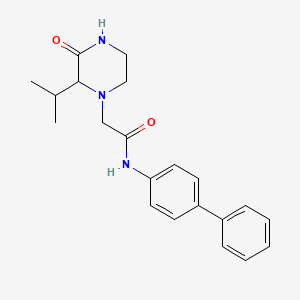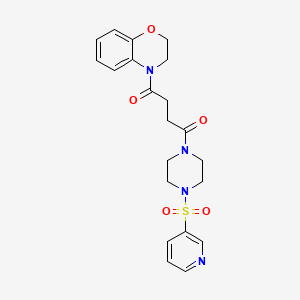
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide, also known as OPAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. OPAA is a piperazine derivative that has been synthesized through various methods and has shown promising results in scientific research.
Mécanisme D'action
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide acts as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. It also acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal excitability. 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide has also been shown to increase the levels of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system.
Biochemical and Physiological Effects:
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also has analgesic effects by reducing the sensitivity of pain receptors. 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide has been shown to improve cognitive function and memory retention in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide has several advantages for lab experiments, including its ability to cross the blood-brain barrier and its low toxicity. However, the limited availability of 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide and its relatively high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for the study of 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide. One potential area of research is its use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is the development of more efficient synthesis methods for 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide. Additionally, further studies are needed to determine the long-term effects and safety of 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide in humans.
Méthodes De Synthèse
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide can be synthesized through various methods, including the reaction of 4-phenylphenylacetic acid with 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)acetic acid in the presence of a coupling agent. Other methods include the reaction of 4-phenylphenylacetic acid with 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)acetyl chloride or 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)acetic acid with 4-phenylphenyl isocyanate.
Applications De Recherche Scientifique
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide has been studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. 2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-15(2)20-21(26)22-12-13-24(20)14-19(25)23-18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-11,15,20H,12-14H2,1-2H3,(H,22,26)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXZZZQFFWUXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)NCCN1CC(=O)NC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-oxo-2-propan-2-ylpiperazin-1-yl)-N-(4-phenylphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[ethyl(propan-2-yl)amino]methyl]-N-(5-thiophen-3-yl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B7552413.png)
![7,7-dimethyl-N-[3-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide](/img/structure/B7552426.png)

![2,3-dihydro-1,4-benzodioxin-5-yl-[4-(1H-imidazol-2-yl)piperidin-1-yl]methanone](/img/structure/B7552459.png)
![1-[4-[4-[3-[(3,5-Dimethylpyrazol-1-yl)methyl]benzoyl]piperazin-1-yl]-3-fluorophenyl]ethanone](/img/structure/B7552460.png)
![Bicyclo[2.2.1]heptane-2-carboxylic acid isobutyl-amide](/img/structure/B7552463.png)
![2-N-[(4-fluorophenyl)methyl]-3-N-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-yl)pyrazine-2,3-dicarboxamide](/img/structure/B7552475.png)
![N-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7552481.png)

![1-Cyclohexyl-3-[1-[4-(4-fluorophenoxy)pyrimidin-2-yl]piperidin-4-yl]urea](/img/structure/B7552493.png)
![[2-Oxo-2-(3-pyrrolidin-1-ylsulfonylanilino)ethyl] 3-(3-hydroxy-4-methoxyphenyl)propanoate](/img/structure/B7552500.png)
![4-morpholin-4-yl-N-[[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methyl]benzamide](/img/structure/B7552507.png)
![4-ethylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7552523.png)
![1-[2-[4-[(5-Bromo-3-methyl-1-benzofuran-2-carbonyl)amino]phenyl]ethyl]piperidine-4-carboxamide](/img/structure/B7552529.png)